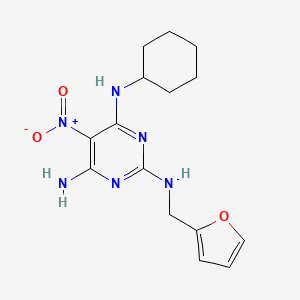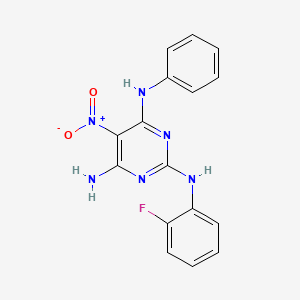![molecular formula C21H18ClN3O4S2 B11265191 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B11265191.png)
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide is a complex organic compound that features a combination of heterocyclic and aromatic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide typically involves multiple steps, starting from readily available precursorsSpecific reagents and catalysts, such as thionyl chloride and Lewis acids, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and one-pot reactions can be employed to streamline the process and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound’s properties make it suitable for use in materials science, including the development of new polymers and coatings
Wirkmechanismus
The mechanism of action of 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chlorophenyl 4-ethoxyphenyl sulfone
- 1-(2-chlorophenyl)-3-(4-ethoxyphenyl)urea
- 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole
Uniqueness
Compared to similar compounds, 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide stands out due to its unique combination of functional groups and structural features.
Eigenschaften
Molekularformel |
C21H18ClN3O4S2 |
|---|---|
Molekulargewicht |
476.0 g/mol |
IUPAC-Name |
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide |
InChI |
InChI=1S/C21H18ClN3O4S2/c1-3-28-17-9-7-16(8-10-17)25(2)31(26,27)18-11-12-30-19(18)21-23-20(24-29-21)14-5-4-6-15(22)13-14/h4-13H,3H2,1-2H3 |
InChI-Schlüssel |
JHVMGGXAOKZVKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-4-carboxamide](/img/structure/B11265112.png)
![5-(4-chlorophenyl)-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B11265114.png)

![Methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B11265125.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptylthiophene-2-carboxamide](/img/structure/B11265131.png)
![N-(1,3-benzodioxol-5-yl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B11265138.png)
![Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B11265143.png)
![N-(4-bromo-3-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11265150.png)
![4-({3-Methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)thiomorpholine](/img/structure/B11265181.png)

![2-{[4-Amino-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-2-yl]amino}ethanol](/img/structure/B11265198.png)
![N-(4-methylbenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11265205.png)
![N-(3,4-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B11265210.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11265213.png)
